4,6-Dimethoxypyridin-3-amine
Description
Strategic Importance of Pyridine-Based Amines in Synthetic and Medicinal Chemistry
Pyridine (B92270) and its derivatives are fundamental scaffolds in chemistry. nih.govnumberanalytics.com The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a structural isostere of benzene (B151609) and is present in a vast array of biologically active compounds, including vitamins like niacin and pyridoxine, and numerous pharmaceuticals. nih.govrsc.org The nitrogen atom in the ring enhances water solubility and provides a site for hydrogen bonding, which are crucial properties for drug candidates. nih.gov
The addition of an amine group to the pyridine scaffold creates an aminopyridine, a class of compounds with significant utility. ijrpr.com Aminopyridines serve as versatile synthons in organic synthesis. The amino group can act as a nucleophile, a directing group for further ring substitutions, or a precursor for the formation of other functional groups. sioc-journal.cn This chemical versatility allows for the construction of complex fused heterocyclic systems, which are often sought after in drug discovery programs. sioc-journal.cnresearchgate.net
In medicinal chemistry, the pyridine nucleus is found in thousands of drug molecules, and its derivatives have been developed as agents for a wide range of diseases. rsc.org Aminopyridine-based structures are key components in drugs targeting various conditions, demonstrating their broad therapeutic potential. rsc.org The ability of the pyridine moiety to act as a bioisostere for other chemical groups and its favorable physicochemical properties make it a privileged structure in the design of new therapeutic agents. nih.gov
Overview of Scholarly Investigations Pertaining to 4,6-Dimethoxypyridin-3-amine
Scholarly interest in this compound stems primarily from its utility as a synthetic intermediate. Research has shown its application as a key building block for constructing more complex heterocyclic molecules, such as pyrido[2,3-d]pyrimidines. The unique substitution pattern of the methoxy (B1213986) and amine groups influences the compound's reactivity and its interactions with biological targets.
The chemical properties of this compound are detailed in the table below.
| Property | Value |
| CAS Number | 89943-34-0 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | Solid |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comyufluoro.com
Investigations have explored the use of this compound in medicinal chemistry. For instance, it has been used as a fragment in the synthesis of compounds with potential anticancer properties. Specifically, the related isomer 2,6-dimethoxypyridin-3-amine was used to create sulfonamides that showed potent inhibition of tubulin polymerization and activity against human leukemia and solid tumors. semanticscholar.org Furthermore, derivatives of this compound have been studied for their potential antimicrobial activity. The synthesis of this compound itself can be achieved through methods like palladium-catalyzed amination or nucleophilic substitution reactions on pyridine precursors.
Historical Development and Emerging Trends in Aminopyridine Research
The study of aminopyridines has a long history. One of the most well-known members of this class, 4-aminopyridine (B3432731), was initially developed in 1963 as a bird poison. pensoft.netresearchgate.net However, its pharmacological effects, particularly its ability to block potassium channels, led to further investigation. In the 1970s, Bulgarian pharmacologists and anesthetists confirmed its efficacy as a reversal agent for neuromuscular blocking drugs used in anesthesia. pensoft.netresearchgate.net This marked a significant shift in its application from a toxin to a therapeutic agent. Over the decades, research continued, and in 2010, 4-aminopyridine was approved in the USA for treating walking disabilities in multiple sclerosis patients. pensoft.netresearchgate.net
The historical trajectory of 4-aminopyridine exemplifies a broader trend in pharmacology where compounds are repurposed as their mechanisms of action become better understood. britannica.com The initial discovery of pyridine itself dates back to 1846, and its structure was elucidated in the following decades, paving the way for the synthesis of its numerous derivatives. rsc.org
Emerging trends in aminopyridine research point towards continued expansion and innovation. There is a growing focus on developing novel synthetic strategies to create more complex and targeted aminopyridine-based molecules. researchgate.netrsc.org Researchers are exploring new applications for these compounds in treating a variety of disorders, particularly neurological conditions. github.com The development of new formulations and drug delivery systems to enhance therapeutic efficacy is also a significant area of current research. github.com As personalized medicine gains traction, the unique properties of aminopyridines are being leveraged to design therapies tailored to specific patient profiles and disease characteristics. rsc.org The field is also seeing a move towards greener and more efficient synthetic methods for producing these valuable chemical scaffolds. sioc-journal.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPPFWXTKDBNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696052 | |
| Record name | 4,6-Dimethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-34-0 | |
| Record name | 4,6-Dimethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 4,6 Dimethoxypyridin 3 Amine
Established Synthetic Routes to 4,6-Dimethoxypyridin-3-amine
The synthesis of this compound is primarily achieved through the functionalization of pre-existing pyridine (B92270) rings. Established methods often rely on the strategic manipulation of halogenated precursors and the controlled introduction of the desired methoxy (B1213986) and amino groups.
Conversion from Halogenated Pyridine Precursors
A common and effective strategy for synthesizing this compound involves a multi-step process starting from halogenated pyridine derivatives. One such pathway begins with 2,6-dichloro-3-nitropyridine. researchgate.net
The synthesis proceeds as follows:
Methoxylation : The precursor, 2,6-dichloro-3-nitropyridine, undergoes nucleophilic substitution with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH). This reaction replaces the chlorine atoms with methoxy groups, yielding 2,6-dimethoxy-3-nitropyridine (B97036). researchgate.net
Reduction : The nitro group of 2,6-dimethoxy-3-nitropyridine is then reduced to a primary amine. A standard method for this transformation is catalytic hydrogenation, employing a catalyst such as 5% Palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net This step affords the final product, this compound.
This route is advantageous as it utilizes commercially available starting materials and employs well-established reaction conditions.
| Step | Reactant | Reagents & Conditions | Product | Yield |
| 1 | 2,6-dichloro-3-nitropyridine | NaOMe, MeOH, reflux | 2,6-dimethoxy-3-nitropyridine | 93% researchgate.net |
| 2 | 2,6-dimethoxy-3-nitropyridine | 5% Pd/C, H₂, MeOH, rt | This compound | 80% researchgate.net |
Regioselective Introduction of Methoxy and Amino Functionalities
The precise placement of substituents on the pyridine ring is crucial for the synthesis of a specific isomer like this compound. The regioselectivity of the synthesis is often dictated by the inherent reactivity of the pyridine ring and the strategic use of directing groups or pre-functionalized starting materials.
In the pathway starting from 2,6-dichloro-3-nitropyridine, the regiochemistry is controlled by the starting material itself. The chlorine atoms at positions 2 and 6 are activated towards nucleophilic substitution. The subsequent reduction of the nitro group at position 3 is a direct conversion that does not alter the substitution pattern on the ring.
Alternative approaches for synthesizing substituted pyridines often involve managing regioselectivity. For instance, the addition of Grignard reagents to pyridine N-oxides can be highly regioselective, typically favoring substitution at the 2-position. rsc.orgrsc.org The synthesis of specific substitution patterns like the 4,6-dimethoxy-3-amino arrangement relies on building the molecule from a precursor that already contains the desired positional framework, as seen in the halogenated pyridine route. researchgate.netnih.gov
Advanced Approaches in this compound Synthesis
Modern synthetic chemistry continues to evolve, offering more efficient and milder catalytic methods for constructing complex molecules.
Catalytic Strategies for Amination and Etherification
Catalytic reactions are central to the efficient synthesis of pyridine derivatives. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent.
Catalytic Amination : The introduction of an amino group onto a pyridine ring can be achieved through catalytic amination. Palladium-catalyzed reactions, often using ligands like BINAP, have proven effective for coupling amines with pyridyl halides or triflates. acs.orgacs.org While not a direct synthesis of the title compound from a dimethoxypyridine precursor, these methods are fundamental in pyridine chemistry. For instance, a direct amination of a hypothetical 3-halo-4,6-dimethoxypyridine could be envisioned using a palladium catalyst and an ammonia (B1221849) source. Similarly, copper-catalyzed amination reactions using aqueous ammonia offer a milder alternative for producing various aminopyridine derivatives. researchgate.net
Catalytic Etherification : The introduction of methoxy groups can also be facilitated by catalytic methods. Copper-catalyzed etherification of C-H bonds, often directed by a nearby functional group, represents an advanced strategy. rsc.org Iron-catalyzed dehydrative etherification of alcohols provides another route to ether formation. acs.org These methods, while not explicitly reported for the direct synthesis of this compound, are part of the broader toolkit available for constructing such substituted pyridines.
Stereochemical Considerations in Synthetic Pathways
For the target molecule, this compound, which is achiral, stereochemical considerations are not a primary concern in its direct synthesis. However, the stereochemistry of the amine group is a relevant topic in a broader context. The nitrogen atom in an amine has a non-bonding electron pair, leading to a pyramidal geometry. In chiral amines, this can lead to enantiomers. However, for most acyclic amines, these enantiomers rapidly interconvert at room temperature through a process called pyramidal inversion, making their separation impossible under normal conditions.
Stereochemistry becomes critical when this compound is used as a building block in the synthesis of larger, chiral molecules, such as certain pharmaceutical agents. In such cases, the reactions it undergoes may be diastereoselective or enantioselective, depending on the presence of other stereocenters in the molecule or the use of chiral catalysts.
Chemical Transformations and Derivatization of this compound
The primary amine and the electron-rich pyridine ring of this compound allow for a variety of chemical transformations, making it a versatile intermediate for synthesizing more complex molecules.
Acylation : The primary amino group readily undergoes acylation with reagents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reacting it with acetyl chloride yields N-(4,6-dimethoxypyridin-3-yl)acetamide.
Condensation Reactions : The amine can react with aldehydes and ketones to form imines (Schiff bases). For instance, condensation with benzaldehyde (B42025) in refluxing ethanol (B145695) with an acid catalyst produces the corresponding Schiff base.
Synthesis of Fused Heterocycles : A significant application of this compound is its use as a precursor for constructing fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These structures are of great interest in medicinal chemistry due to their diverse biological activities. jocpr.comscirp.orgnih.gov The synthesis often involves condensation of the aminopyridine with a 1,3-dicarbonyl compound or its equivalent, which builds the second ring onto the pyridine frame.
| Reaction Type | Reactant | Reagents & Conditions | Product Type |
| Acylation | This compound | Acetyl chloride, Pyridine | Amide |
| Condensation | This compound | Benzaldehyde, Acetic acid, Ethanol, reflux | Imine (Schiff Base) |
| Cyclization | This compound | 1,3-Dicarbonyl compounds | Pyrido[2,3-d]pyrimidine jocpr.com |
Reactions at the Amine Nitrogen: Acylation, Alkylation, and Condensation
The primary amine group of this compound is a key site for various chemical transformations, including acylation, alkylation, and condensation reactions.
Acylation: The amine nitrogen readily undergoes acylation with acylating agents like acid chlorides and anhydrides to form the corresponding N-substituted amides. sundarbanmahavidyalaya.in This nucleophilic substitution reaction involves the replacement of a hydrogen atom on the amine with an acyl group. sundarbanmahavidyalaya.in For instance, the reaction with acetyl chloride in the presence of a base such as pyridine yields N-acetyl-4,6-dimethoxypyridin-3-amine. The general mechanism involves the base abstracting a proton from the amine, followed by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.
Alkylation: The amine group can be alkylated by reaction with alkyl halides. libretexts.orgdavuniversity.org This reaction proceeds via nucleophilic substitution, where the amine acts as a nucleophile. ambeed.com The initial alkylation of the primary amine can lead to the formation of secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt through exhaustive alkylation. libretexts.orgdavuniversity.org For example, reaction with excess methyl iodide would lead to the formation of the corresponding trimethylammonium iodide salt.
Condensation Reactions: The primary amine of this compound reacts with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction involves the elimination of a water molecule. libretexts.org For example, condensation with benzaldehyde in a solvent like ethanol with an acid catalyst yields the corresponding Schiff base. The pH of the reaction is a critical factor; a pH around 5 is often optimal. libretexts.org
Interactive Data Table: Reactions at the Amine Nitrogen of this compound
| Reaction Type | Reagent Example | Product Type | Key Conditions |
| Acylation | Acetyl chloride | N-acyl-4,6-dimethoxypyridin-3-amine | Base (e.g., pyridine) |
| Alkylation | Methyl iodide | Secondary/tertiary amine, Quaternary ammonium salt | Excess alkyl halide for exhaustive alkylation libretexts.orgdavuniversity.org |
| Condensation | Benzaldehyde | Imine (Schiff base) | Acid catalyst, pH ~5, Solvent (e.g., ethanol) libretexts.org |
Functionalization of the Pyridine Ring System
The pyridine ring of this compound can be further modified, although the existing substituents influence the regioselectivity of these reactions.
The electron-donating methoxy groups on the pyridine ring increase the electron density, which can affect its reactivity in substitution reactions. While these groups generally activate the ring towards electrophilic substitution, their directing effects and the presence of the amine group must be considered.
One approach to functionalize the pyridine ring is through cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce substituents at various positions on the pyridine ring, although this may require the introduction of a directing group to achieve regioselectivity. Another potential avenue for functionalization is through C-H activation, a modern strategy for forming new bonds directly from C-H bonds. beilstein-journals.org Transition-metal catalysis, including the use of rhodium-aluminum or zirconium complexes, has been shown to be effective for the ortho-C-H alkylation of pyridines. beilstein-journals.org
Furthermore, photochemical methods are emerging for the functionalization of pyridines via pyridinyl radicals. nih.gov This approach can lead to C4-functionalized pyridines with high regioselectivity, diverging from the outcomes of classical Minisci reactions. nih.gov
Interactive Data Table: Functionalization of the Pyridine Ring
| Reaction Type | Catalyst/Reagent Example | Type of Functionalization |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Introduction of aryl groups |
| C-H Alkylation | Rh-Al heterobimetallic catalyst | Ortho-alkylation beilstein-journals.org |
| Photochemical C-H Functionalization | Dithiophosphoric acid (organocatalyst) | C4-allylation nih.gov |
Mechanistic Insights into Reactivity Profiles
The reactivity of this compound is governed by the electronic properties of its substituents. The two methoxy groups at positions 4 and 6 are electron-donating, which increases the electron density on the pyridine ring. This enhanced electron density makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine.
In acylation reactions at the amine nitrogen, the mechanism proceeds through a standard nucleophilic acyl substitution pathway. The amine nitrogen, with its lone pair of electrons, acts as the nucleophile.
For alkylation reactions, the SN2 mechanism is operative when primary alkyl halides are used, where the amine displaces the halide ion. msu.edu The stepwise formation of secondary, tertiary, and quaternary ammonium salts is a result of the increasing nucleophilicity of the newly formed amines, although steric hindrance can become a limiting factor. libretexts.orgmsu.edu
In condensation reactions with carbonyl compounds, the mechanism for imine formation is a two-step process. libretexts.org It begins with the nucleophilic addition of the amine to the carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting carbinolamine intermediate. libretexts.org
The functionalization of the pyridine ring itself involves more complex mechanisms. For instance, transition metal-catalyzed C-H activation reactions proceed through intermediates where the metal coordinates to the pyridine nitrogen, facilitating the cleavage of a C-H bond and subsequent insertion of another reactant. beilstein-journals.org Photochemical functionalization involves the generation of a pyridinyl radical through single-electron transfer, which then couples with another radical species. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research of 4,6 Dimethoxypyridin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4,6-Dimethoxypyridin-3-amine and its derivatives. azooptics.comomicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.net
In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are key to assigning the structure. The protons of the two methoxy (B1213986) groups (-OCH₃) would typically appear as sharp singlets in a distinct region of the spectrum. The protons on the pyridine (B92270) ring will have chemical shifts and coupling constants that are characteristic of their positions relative to the nitrogen atom and the methoxy and amine substituents. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration-dependent. libretexts.org The addition of D₂O can be used to confirm the presence of the -NH₂ group, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum. libretexts.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. azooptics.com Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For instance, the carbons of the methoxy groups will have characteristic shifts, as will the sp²-hybridized carbons of the pyridine ring. The carbons bonded to the electronegative oxygen and nitrogen atoms will be deshielded and appear at a lower field.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons. emerypharma.com
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons on the pyridine ring.
HSQC spectra correlate directly bonded proton and carbon atoms.
For derivatives of this compound, such as N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, ¹³C NMR data reveals a range of chemical shifts corresponding to the different carbon environments in the complex structure. iucr.org For example, the signals at δ 160.2 and 156.7 ppm can be assigned to the carbons of the dimethoxypyridine ring attached to oxygen, while the signals for the methoxy group carbons appear at δ 53.4 and 52.9 ppm. iucr.org
Table 1: Representative NMR Data for a Derivative of this compound
| Technique | Observed Chemical Shifts (ppm) | Interpretation |
|---|
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. uni-saarland.de
For this compound, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of its molecular formula, C₇H₁₀N₂O₂. The presence of an odd number of nitrogen atoms in the molecule results in a molecular ion peak with an odd nominal mass, a principle known as the Nitrogen Rule. libretexts.orgmsu.edu
Electron Ionization (EI) is a common ionization technique that can lead to extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation. uni-saarland.de The fragmentation of amines is often characterized by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process results in the formation of a stable, resonance-stabilized cation. libretexts.org
In the case of this compound, fragmentation may involve the loss of a methyl radical (•CH₃) from one of the methoxy groups or other characteristic cleavages of the pyridine ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule. libretexts.org
Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can also be employed. uni-saarland.de These methods typically produce less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺), which is particularly useful for confirming the molecular weight.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z Value | Interpretation |
|---|---|---|
| HRMS | Calculated m/z for C₇H₁₀N₂O₂ | Confirms the elemental composition. |
| EI-MS | Odd molecular ion peak | Consistent with the Nitrogen Rule for a compound with two nitrogen atoms. libretexts.org |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Vibrational and electronic spectroscopy are powerful tools for identifying functional groups and analyzing the electronic structure of molecules like this compound.
Infrared (IR) Spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.
N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org
C-H Stretching: The C-H bonds of the methoxy groups and the aromatic ring will have stretching vibrations in the 2850-3100 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=N and C=C bonds) are expected to appear in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O bonds of the methoxy groups will produce strong absorption bands, typically in the 1000-1300 cm⁻¹ range.
N-H Bending: The N-H bending vibration (scissoring) of the primary amine group is usually observed around 1600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The pyridine ring in this compound is an aromatic system, and the presence of the electron-donating methoxy and amino groups influences its electronic structure and UV-Vis absorption. In aromatic amines, the interaction of the nitrogen lone pair with the aromatic π-system shifts the absorption to longer wavelengths (a bathochromic shift) compared to benzene (B151609). libretexts.org
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Absorption Region | Corresponding Functional Group/Structural Feature |
|---|---|---|
| IR Spectroscopy | 3300-3500 cm⁻¹ | N-H stretching of the primary amine. libretexts.org |
| IR Spectroscopy | 2850-3100 cm⁻¹ | C-H stretching of methoxy and aromatic groups. |
| IR Spectroscopy | 1400-1600 cm⁻¹ | C=N and C=C stretching of the pyridine ring. |
| IR Spectroscopy | 1000-1300 cm⁻¹ | C-O stretching of the methoxy groups. |
X-ray Diffraction Analysis for Crystalline Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. uliege.be
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined. anton-paar.com
For a derivative of this compound, N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, X-ray diffraction analysis revealed that it crystallizes in a monoclinic system with the space group P2₁/c. iucr.org The analysis also provided precise unit cell dimensions. iucr.org Furthermore, the study identified intermolecular hydrogen bonds (N—H⋯O and C—H⋯O) and π–π stacking interactions, which are crucial for understanding the crystal packing and solid-state properties of the compound. iucr.org
Powder X-ray diffraction (PXRD) can also be used to analyze polycrystalline samples, providing information about the crystal structure and phase purity. ua.pt
Table 4: Crystallographic Data for a Derivative of this compound
| Parameter | Value for N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide |
|---|---|
| Crystal System | Monoclinic iucr.org |
| Space Group | P2₁/c iucr.org |
| a (Å) | 13.5078 (2) iucr.org |
| b (Å) | 7.9272 (1) iucr.org |
| c (Å) | 20.9276 (3) iucr.org |
| β (°) | 124.027 (1) iucr.org |
| V (ų) | 1857.20 (4) iucr.org |
Chromatographic and Separation Methodologies for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly employed for the analysis of aromatic amines. The retention time of the compound can be used for identification, and the peak area provides quantitative information about its concentration. A sharp, symmetrical peak is indicative of a pure compound.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. bre.com For amines, derivatization may sometimes be necessary to improve their volatility and chromatographic behavior. The choice of the column (stationary phase) is critical for achieving good separation. bre.com
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions (stationary phase and mobile phase).
Ion Chromatography (IC) can be used for the analysis of amines, which can be protonated to form cations. lcms.czthermofisher.com This technique separates ions based on their affinity for an ion-exchange resin. thermofisher.com
Table 5: Chromatographic Methods for the Analysis of this compound
| Chromatographic Technique | Principle of Separation | Application |
|---|---|---|
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination, quantitative analysis. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. bre.com | Analysis of volatile derivatives, purity assessment. |
| TLC | Adsorption on a solid stationary phase and partitioning with a liquid mobile phase. | Reaction monitoring, preliminary purity check. |
Strategic Applications of 4,6 Dimethoxypyridin 3 Amine in Complex Organic Synthesis
4,6-Dimethoxypyridin-3-amine as a Key Synthon for Heterocyclic Frameworks
The arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic structures. The amino group at the 3-position, adjacent to a pyridine (B92270) nitrogen and a methoxy-substituted carbon, provides a reactive site for cyclization and condensation reactions, leading to diverse and complex frameworks.
The synthesis of fused pyridine systems, which are core structures in many biologically active compounds, represents a significant application of this compound derivatives. The vicinal amino group relative to the ring nitrogen is pivotal for forming fused five-membered rings, such as in imidazo[4,5-c]pyridine systems.
The general strategy involves the transformation of the 3-amino group into a 3,4-diaminopyridine (B372788) intermediate. This diamine can then undergo cyclization with various one-carbon electrophiles (like formic acid, orthoesters, or aldehydes) to construct the imidazole (B134444) ring. researchgate.netmdpi.com For instance, the reaction of a 3,4-diaminopyridine with triethyl orthoformate, often catalyzed by reagents like ytterbium triflate, is a known method for forming the imidazo[4,5-c]pyridine core. mdpi.comresearchgate.net While direct synthesis from this compound requires an initial nitration at the 4-position followed by reduction, this pathway provides access to highly substituted imidazopyridine scaffolds that are of significant interest in medicinal chemistry. researchgate.net The synthesis of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines has been successfully achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine (B105623) with the sodium bisulfite adduct of various benzaldehydes. nih.gov
Table 1: Representative Fused Heterocyclic Systems
| Precursor Type | Reagent for Cyclization | Fused System | Reference |
|---|---|---|---|
| Substituted 3,4-Diaminopyridine | Formic Acid | Imidazo[4,5-c]pyridine | mdpi.com |
| Substituted 3,4-Diaminopyridine | Benzaldehyde (B42025) Adducts | 2-Phenyl-Imidazo[4,5-c]pyridine | nih.gov |
| Substituted 2,3-Diaminopyridine | Carbon Disulfide | Imidazo[4,5-b]pyridine-2-thiol | mdpi.com |
Beyond fused systems, this compound serves as a platform for creating polysubstituted pyridine derivatives. The existing substituents direct further functionalization, and the amino group can be readily transformed into a variety of other functional groups. For instance, the amino group can be diazotized and subsequently replaced by halogens, cyano, or hydroxyl groups via Sandmeyer-type reactions, introducing further diversity.
Furthermore, the pyridine ring itself, activated by the two methoxy (B1213986) groups, is susceptible to electrophilic substitution, while the inherent reactivity of the pyridine scaffold can be exploited in various coupling reactions. Methodologies for synthesizing polysubstituted pyridines often involve multi-step processes or one-pot cyclocondensations. researchgate.netcore.ac.uk While many general methods exist, the use of a pre-functionalized synthon like this compound provides a more controlled and direct route to specific substitution patterns that are otherwise difficult to achieve. clockss.org
Construction of Fused Pyridine Systems (e.g., Imidazo[4,5-c]pyridine Derivatives)
Utility in the Rational Design and Synthesis of Bioactive Molecules
The structural motifs accessible from this compound are prevalent in numerous compounds of biological and industrial importance. msesupplies.com Its role as a key intermediate allows for the systematic modification of a lead compound to optimize its activity, selectivity, and pharmacokinetic properties.
Substituted aminopyridines are fundamental building blocks in medicinal chemistry, forming the core of many pharmaceutical agents. cymitquimica.comrsc.org The related isomer, 5,6-dimethoxypyridin-2-amine (B581581), has been identified as a critical intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are therapeutic targets for autoimmune diseases. The 4,6-dimethoxy-3-amino isomer provides an alternative substitution pattern for scaffold hopping and the generation of new intellectual property in drug discovery programs. The presence of the methoxy groups can influence solubility and metabolic stability, while the amino group provides a handle for attaching various side chains to probe interactions with biological targets.
The utility of this compound extends beyond pharmaceuticals into agrochemicals and material science. ambeed.com In agrochemistry, pyridine derivatives are integral to many herbicides and pesticides. For example, the closely related compound 5,6-dimethoxypyridin-2-amine is a known intermediate in the synthesis of some sulfonylurea herbicides. The specific substitution pattern of this compound makes it a candidate for developing new agrochemical entities with potentially novel modes of action or improved properties.
In material science, electron-rich heterocyclic compounds are explored for their applications in organic electronics. ambeed.com The electronic properties endowed by the methoxy groups make this compound a person of interest as a building block for organic dyes, donor materials in solar cells, and other functional materials. ambeed.com
Table 2: Potential Applications in Bioactive and Functional Molecules
| Application Area | Target Molecule Class | Role of the Pyridine Synthon | Reference |
|---|---|---|---|
| Medicinal Chemistry | Kinase Inhibitors (e.g., Syk) | Core scaffold for inhibitor design | |
| Agrochemicals | Sulfonylurea Herbicides | Key intermediate for the pyridine core | |
| Material Science | Organic Photovoltaics | Precursor for donor materials and dyes | ambeed.com |
Precursors for Pharmacologically Relevant Compounds
Cascade Reactions and Multicomponent Transformations Involving this compound
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. wikipedia.org These reactions, along with multicomponent reactions (MCRs), are powerful tools for rapidly building molecular complexity from simple starting materials. beilstein-journals.org
The structure of this compound is well-suited for participation in such transformations. The nucleophilic amino group can initiate a reaction sequence, for example, by acting as the nucleophile in a Michael addition, which then sets the stage for a subsequent intramolecular cyclization. An example of a relevant cascade is the Enders three-component reaction, which uses an amine catalyst to construct complex cyclohexene (B86901) structures. beilstein-journals.org While specific literature detailing the use of this compound in a complex cascade is not abundant, its functional groups are analogous to those in substrates known to participate in powerful synthetic cascades, such as tandem aza-Diels-Alder or cyclocondensation sequences, suggesting its high potential in this advanced area of organic synthesis. rsc.org
Computational and Theoretical Investigations of 4,6 Dimethoxypyridin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of 4,6-Dimethoxypyridin-3-amine, which in turn govern its chemical reactivity.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-electron systems. nih.gov It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. nih.gov This approach is often favored for its balance of accuracy and computational cost. q-chem.com
Table 1: Typical Parameters in DFT Calculations for this compound
| Parameter | Description | Typical Selection | Purpose |
|---|---|---|---|
| Functional | Approximates the exchange-correlation energy within DFT. | B3LYP, ωB97X-D, M06-2X | Balances accuracy for energies and geometries. |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311++G(d,p) | Describes the spatial distribution of electrons. The inclusion of polarization (d) and diffuse (++) functions improves accuracy for systems with lone pairs and potential for hydrogen bonding. |
| Geometry Optimization | A process to find the minimum energy conformation of the molecule. | N/A | Determines the most stable 3D structure, including bond lengths and angles. |
| Property Calculation | Post-optimization calculations based on the stable geometry. | Dipole Moment, ESP, FMO | Quantifies electronic properties like polarity and reactivity sites. |
This table is illustrative and based on common practices in computational chemistry.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, characteristic of a nucleophile. youtube.com The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, characteristic of an electrophile. youtube.com
In this compound, the amino group and the electron-rich pyridine (B92270) ring suggest its potential as a nucleophile, with its reactivity largely dictated by the energy and localization of its HOMO. The energy gap between the HOMO and LUMO is a critical reactivity index; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. ajchem-a.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Key Reactivity Indices Derived from FMO Analysis
| Reactivity Index | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of the molecule to change its electron configuration. |
| Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. |
These definitions are based on Koopmans' theorem and are widely used in conceptual DFT.
Density Functional Theory (DFT) Studies on Ground State Properties
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods are indispensable for mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Understanding a chemical reaction requires identifying the reactants, products, and any intermediates, as well as the transition states (TS) that connect them. A transition state is a high-energy, unstable configuration that represents the energy maximum along a reaction coordinate. researchgate.netdiva-portal.org Computational methods, particularly DFT, are used to locate and characterize these transition states. nih.gov This involves calculating the potential energy surface (PES), which maps the energy of the molecular system as a function of its geometry. researchgate.net
For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, DFT calculations can predict the activation barriers (the energy difference between the reactants and the transition state). Characterizing a transition state involves not only finding the energy maximum but also performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net The complete reaction pathway, including all intermediates and transition states, constitutes the energy landscape. Mapping this landscape reveals the most probable sequence of events during a reaction and explains why certain products are formed over others. biorxiv.org
Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. scielo.br Computational solvation models are used to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. researchgate.net
Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used due to their computational efficiency. scielo.bruj.edu.pl The SMD model, for instance, can be used to perform a computational screening of a wide range of solvents to determine which one might provide the most favorable thermodynamics or kinetics for a given reaction of this compound. scielo.br The choice of solvent can significantly alter the calculated activation energies and the stability of charged intermediates or transition states. arxiv.org For example, a polar solvent would be expected to stabilize a polar transition state, thereby lowering the activation barrier and accelerating the reaction. Analyzing reaction dynamics with different solvation models is crucial for obtaining results that are comparable to experimental reality.
Table 3: Comparison of Common Solvation Models
| Model Type | Name | Description | Advantage | Disadvantage |
|---|---|---|---|---|
| Implicit | Polarizable Continuum Model (PCM) | The solute is placed in a cavity within a continuous dielectric medium representing the solvent. | Computationally efficient. | Does not account for specific solute-solvent interactions like hydrogen bonds. |
| Implicit | Solvation Model based on Density (SMD) | A universal continuum model that uses the full solute electron density to compute solvation free energy. | High accuracy across a wide range of solvents. | Still an approximation of the discrete solvent environment. |
| Explicit | Cluster-Continuum Model | A few explicit solvent molecules are included in the quantum mechanical calculation, and the bulk solvent is treated with a continuum model. | Accounts for specific short-range interactions. | Higher computational cost; requires sampling of solvent configurations. |
This table provides a general overview of solvation models used in computational chemistry.
Transition State Characterization and Energy Landscape Mapping
In Silico Modeling of Molecular Interactions
In silico modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule like this compound might bind to a biological macromolecule, such as a protein or enzyme. nih.govmdpi.com This is highly relevant for applications in medicinal chemistry, where the compound may be investigated as a potential drug candidate.
The process involves placing the 3D structure of the ligand (this compound) into the binding site of a receptor and evaluating the potential binding modes. A scoring function is used to estimate the binding affinity for each mode, with lower energy scores typically indicating more favorable binding. scilit.com
For this compound, key interactions can be predicted. The amino (-NH2) group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. The two methoxy (B1213986) (-OCH3) groups can also participate in hydrogen bonding and contribute to hydrophobic interactions. Molecular docking studies on related substituted pyridines have shown their potential to bind to various enzyme active sites, such as kinases, through these types of interactions. nih.govmdpi.comscilit.com A docking analysis of a derivative, 2-((3,4-dimethoxypyridin-2-yl)methylthio)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, revealed specific hydrogen-bond and π–π stacking interactions within an enzyme active site, highlighting the importance of the substituted pyridine core. acs.org
Table 4: Common Molecular Interactions Analyzed in Docking Studies
| Interaction Type | Description | Potential Role for this compound |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. | The amino group can donate H-bonds; the pyridine nitrogen and methoxy oxygens can accept H-bonds. |
| Hydrophobic Interaction | The tendency of nonpolar groups to aggregate in aqueous solution to exclude water molecules. | The pyridine ring and methyl groups can engage in hydrophobic interactions with nonpolar residues in a binding pocket. |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The pyridine ring can stack with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |
| Ionic Interaction | An electrostatic attraction between oppositely charged ions. | If the amino group becomes protonated (-NH3+), it can form an ionic bond with a negatively charged residue like Aspartate or Glutamate. |
This table outlines the fundamental interactions governing ligand-protein binding.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological macromolecule like a protein. nams-annals.in This method is crucial for understanding potential therapeutic targets and mechanisms of action. While specific docking studies focusing exclusively on this compound are not widely published, research on structurally related pyridine derivatives provides a strong basis for predicting its potential interactions.
Derivatives of pyridine are frequently investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. researchgate.net Molecular docking studies on these related compounds reveal common binding modes and interactions that are likely relevant for this compound.
Key Biological Targets and Findings:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of VEGFR-2 is a critical strategy in anti-angiogenic cancer therapy. researchgate.net Docking studies of various pyridine-based inhibitors have shown that they can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. researchgate.netmdpi.com The interactions typically involve hydrogen bonds with key amino acid residues in the hinge region of the kinase. The pyridine nitrogen and amine groups, similar to those in this compound, often act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in the active site. nih.gov
ALK5 (Activin-like Kinase 5): Also known as TGF-β type I receptor (TβRI), ALK5 is another serine/threonine kinase involved in cancer progression. nih.gov Docking studies of novel inhibitors reveal that interactions with residues like Lys232, Glu245, and Ser280 are crucial for binding affinity. nih.gov The amine and pyridine ring of a ligand can form key polar interactions within the ALK5 active site. nih.gov
Bacterial Proteins: Derivatives of 6-methoxypyridin-3-amine have been docked against bacterial proteins from species like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli to explore potential antimicrobial activity. semanticscholar.org These studies help in understanding the non-bonded interactions and binding affinities that contribute to antibacterial effects. semanticscholar.org
The following table summarizes the findings from molecular docking studies on macromolecules relevant to pyridine-based compounds.
| Biological Target | Protein Data Bank (PDB) ID | Key Interacting Residues (Examples) | Significance for this compound |
| VEGFR-2 Kinase | 2OH4, 4ASD | Cys919, Asp1046, Glu885 | Potential as an anti-angiogenic agent by inhibiting kinase activity. researchgate.netnih.gov |
| ALK5 Kinase | 1RW8 | Lys232, Ser280, Glu245 | Potential as an inhibitor of TGF-β signaling in cancer. nih.gov |
| Bacterial Proteins | Various | Varies by protein | Potential for development as a novel antimicrobial agent. semanticscholar.org |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. mdpi.com This model can then be used as a 3D query to search large chemical databases for novel compounds with different chemical scaffolds but similar biological activity, a process known as virtual screening. nih.govmedsci.org
For this compound, a pharmacophore model would be constructed based on its key chemical features:
Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine ring and the oxygen atoms of the two methoxy groups.
Hydrogen Bond Donors (HBD): The amine (-NH2) group.
Aromatic Ring (AR): The central pyridine ring, which can engage in π-π stacking interactions.
These features are critical for its interaction with target proteins. semanticscholar.org Virtual screening using a pharmacophore model based on this compound or a known ligand-target complex could identify novel inhibitors for targets like VEGFR-2 or other kinases. nih.gov The process involves filtering compounds from databases (e.g., ZINC, ChemBridge) that match the pharmacophore query, followed by further refinement using molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.govnih.gov
The table below outlines the key pharmacophoric features of this compound and their relevance in drug design.
| Pharmacophoric Feature | Structural Component | Potential Interaction | Role in Virtual Screening |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Methoxy Oxygens | Forms hydrogen bonds with donor residues (e.g., Lys, Arg, Ser) in a protein's active site. | Essential query feature to find compounds that can anchor to the target. nih.gov |
| Hydrogen Bond Donor | Amine Group | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, backbone carbonyls). | Critical for specificity and binding affinity. nih.gov |
| Aromatic Ring | Pyridine Ring | Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). | Helps define the shape and orientation of potential hits within a binding pocket. |
Molecular Dynamics Simulations for Conformational and Solvation Analysis
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, capturing atomic motion, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.gov While static docking can predict a binding pose, MD simulations evaluate the stability of the ligand-protein complex, offering a more accurate assessment of the interaction. mdpi.com
For a compound like this compound complexed with a biological target (e.g., a kinase), MD simulations would be performed to:
Assess Complex Stability: The Root Mean Square Deviation (RMSD) of the protein and ligand is calculated over the simulation time to determine if the complex remains stable or if the ligand dissociates. mdpi.com Low RMSD values indicate a stable binding. mdpi.com
Analyze Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the protein or ligand are flexible or rigid upon binding. mdpi.com This can reveal allosteric effects or induced-fit mechanisms.
Evaluate Solvation Effects: MD simulations explicitly model water molecules, allowing for the analysis of how solvation and desolvation energies contribute to the binding affinity. This is crucial as the displacement of water molecules from a binding site is often a key driver of ligand binding. nih.gov
Calculate Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity that can be compared with experimental data. mdpi.com
These simulations offer critical insights into the thermodynamics and kinetics of binding, which are essential for optimizing lead compounds in drug development. mdpi.com
| MD Simulation Analysis | Parameter/Method | Information Gained | Significance |
| Complex Stability | Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein/ligand from a reference structure over time. | Confirms the stability of the docked pose. mdpi.com |
| Atomic Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies fluctuations of individual atoms or residues. | Reveals flexible regions of the complex and conformational changes upon binding. mdpi.com |
| Conformational Analysis | Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates whether the protein undergoes significant unfolding or compaction. mdpi.com |
| Binding Energy Calculation | MM/PBSA | Estimates the free energy of binding. | Provides a quantitative prediction of binding affinity. mdpi.com |
| Solvation Analysis | Explicit Solvent Models | Analyzes the role of water molecules in the binding interface. | Helps understand the contribution of the hydrophobic effect and water-mediated interactions. nih.gov |
Coordination Chemistry and Organometallic Research Involving 4,6 Dimethoxypyridin 3 Amine
Investigation of 4,6-Dimethoxypyridin-3-amine as a Ligand in Metal Complexes
The presence of both a pyridyl nitrogen and an exocyclic amino group allows this compound to act as a chelating ligand, forming stable complexes with various transition metals. The electron-donating nature of the two methoxy (B1213986) groups at the 4 and 6 positions increases the electron density on the pyridine (B92270) ring, which can enhance the strength of the metal-ligand bond. The amino group at the 3-position provides an additional coordination site, enabling the formation of chelate rings with metal ions, which contributes to the stability of the resulting complexes.
The coordination behavior is influenced by the pH of the medium, as the protonation of the amino group can affect its ability to coordinate with a metal center. This pH-dependent coordination can be a valuable feature in the design of responsive materials and catalysts. The coordination of this compound to metal ions can be observed through spectroscopic techniques such as UV-Vis, where shifts in the absorption spectra indicate the formation of a complex.
Derivatives of this compound have also been explored as ligands. For instance, Schiff base ligands can be synthesized by condensing this compound with aldehydes or ketones. These Schiff base ligands, which are often bidentate or multidentate, can form stable complexes with a variety of transition metals. semanticscholar.org
Synthesis and Characterization of Transition Metal Complexes and Coordination Polymers
The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized by a range of analytical and spectroscopic methods.
Common characterization techniques include:
Elemental Analysis: To determine the empirical formula of the complex.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H and C=N stretching) upon complexation.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. researchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal ion.
For example, Schiff base complexes derived from a related compound, 6-methoxypyridin-3-amine, and pyrrole-2-carbaldehyde have been synthesized with Cu(II) and Co(II). semanticscholar.org These complexes were characterized using various spectroscopic methods to confirm their structure. semanticscholar.org Similarly, complexes of other transition metals like Ni(II), Zn(II), Cd(II), and Sn(II) have been prepared with related aminopyridine-triazole-thiol ligands and their structures proposed based on spectral data. nih.gov
Table 1: Examples of Characterization Techniques for Transition Metal Complexes
| Technique | Information Obtained |
|---|---|
| Elemental Analysis | Stoichiometry of the complex |
| IR Spectroscopy | Ligand coordination sites |
| UV-Vis Spectroscopy | Coordination geometry and electronic properties |
| X-ray Crystallography | 3D molecular structure |
| Magnetic Susceptibility | Electronic structure and oxidation state of the metal |
Mechanistic Studies of Metal-Catalyzed Reactions with this compound
While specific mechanistic studies focused solely on this compound are not extensively detailed in the provided search results, the general principles of metal-catalyzed reactions involving similar pyridine-based ligands can be inferred. In many catalytic cycles, the pyridine-containing ligand coordinates to the metal center, influencing its electronic properties and steric environment. ambeed.com This modulation of the metal's reactivity is crucial for the subsequent steps in the catalytic process.
For instance, in cross-coupling reactions, the ligand can facilitate the oxidative addition and reductive elimination steps. ambeed.com In reactions involving C-H activation, the ligand can act as a directing group, bringing the metal catalyst into close proximity to a specific C-H bond, thereby promoting its cleavage. beilstein-journals.orgnih.gov
Mechanistic investigations often employ a combination of experimental techniques and computational studies. sioc-journal.cn Kinetic studies can provide information about the rate-determining step of the reaction, while the isolation and characterization of reaction intermediates can offer direct evidence for the proposed mechanism. sioc-journal.cnchinesechemsoc.org Density Functional Theory (DFT) calculations are frequently used to model the reaction pathway, calculate the energies of intermediates and transition states, and provide insights into the role of the ligand in the catalytic cycle. chinesechemsoc.org
Applications of Metal-4,6-Dimethoxypyridin-3-amine Complexes in Catalysis and Materials Science
Metal complexes incorporating this compound and its derivatives have potential applications in both catalysis and materials science.
In the field of catalysis , these complexes can be utilized in a variety of organic transformations. The ability of the ligand to stabilize different oxidation states of the metal and to influence the stereochemistry of the reaction products makes them attractive candidates for catalysts in reactions such as:
Cross-coupling reactions .
Oxidation reactions . researchgate.net
Polymerization reactions . rsc.org
For example, related metal-terpyridine complexes are known to be effective catalysts in various transformations. ambeed.com
In materials science , coordination compounds are integral to the development of new materials with specific properties. solubilityofthings.com Metal-organic frameworks (MOFs) and coordination polymers are classes of materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. nih.gov The properties of these materials, such as porosity, luminescence, and magnetic behavior, are highly dependent on the nature of the metal ion and the organic linker. The bifunctional nature of this compound makes it a suitable candidate for the construction of such materials.
Furthermore, dinuclear metal complexes, where two metal centers are bridged by ligands, can exhibit unique electronic and magnetic properties, leading to applications in areas like molecular magnets and sensors. rsc.org The structure of this compound could potentially be exploited to synthesize such multinuclear complexes.
Table 2: Potential Applications of Metal-4,6-Dimethoxypyridin-3-amine Complexes
| Field | Potential Application |
|---|---|
| Catalysis | Cross-coupling reactions, Oxidation, Polymerization |
| Materials Science | Metal-Organic Frameworks (MOFs), Coordination Polymers, Molecular Magnets |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,6-Dimethoxypyridin-3-amine in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic functionalization. For example, methoxy groups can be introduced via demethylation-protection strategies or direct substitution on pyridine precursors. A common approach uses halogenated pyridines (e.g., 4,6-dichloropyridin-3-amine) reacted with methoxide ions under controlled temperatures (60–80°C) in polar aprotic solvents like DMF, with catalytic Cu(I) salts to enhance reactivity . Purification often involves column chromatography or recrystallization.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid dust generation; employ local exhaust ventilation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Degradation occurs under prolonged storage; monitor via TLC or HPLC .
- Disposal : Follow institutional guidelines for amine-containing waste. Neutralize with dilute HCl before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H-NMR (DMSO-d₆) shows methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.0 ppm. ¹³C-NMR confirms methoxy carbons at ~55 ppm and pyridine ring carbons at 110–160 ppm .
- FTIR : Key peaks include C-O stretching (1250–1050 cm⁻¹) and N-H bending (1600–1500 cm⁻¹) .
- HRMS : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (e.g., m/z 155.12 for C₇H₁₀N₂O₂) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing methoxy groups in pyridine derivatives like this compound?
- Methodological Answer :
- Solvent Selection : Use DMF or DMSO for high solubility of methoxide ions.
- Catalysts : Cu(I)/Cu(II) systems (e.g., CuI, CuBr) improve substitution efficiency by 30–50% .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Monitoring : Track progress via LC-MS or in situ FTIR to detect intermediates .
Q. What strategies exist for resolving contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. For I² >50%, consider subgroup analysis by experimental conditions (e.g., cell lines, dosage) .
- Sensitivity Testing : Exclude outliers or low-quality studies (e.g., lacking negative controls) using Cochrane risk-of-bias tools .
Q. How does the electronic configuration of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Donating Effects : Methoxy groups increase electron density at C-4 and C-6, enhancing nucleophilic substitution but reducing electrophilic aromatic substitution.
- Coupling Reactions : Pd-catalyzed Suzuki-Miyaura coupling at C-3 amine requires electron-withdrawing directing groups (e.g., Bpin) for regioselectivity . DFT calculations predict activation barriers for C–N bond formation .
Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO/LUMO energies and dipole moments .
- MD Simulations : Simulate solvation in water/ethanol using GROMACS to assess solubility and aggregation tendencies.
- QSAR : Train models on pyridine analogs to predict logP, pKa, and bioavailability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
